molecular formula C13H26O4 B1671682 Glyceryl 2-caprate CAS No. 3376-48-5

Glyceryl 2-caprate

Cat. No. B1671682
Key on ui cas rn: 3376-48-5
M. Wt: 246.34 g/mol
InChI Key: IYVVKFYDGRJWTR-UHFFFAOYSA-N
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Patent
US05116745

Procedure details

Tridecanoin (45.0 mmole, 25.0 g) is dissolved in petroleum ether, b.p. 35° C.-60° C., (600 ml) and n-butanol (110 ml). This solution is mixed with 0.05 M phosphate buffer (110 ml) containing lipolase (Novo) 100L (9.0 g) and stirred at 37° C. for 3 hours. After separation of phases, the organic solution is evaporated at reduced pressure and temperature (below 30° C.) to a volume of about 100 ml. This solution is diluted with hexane (500 ml) and cooled to -78° C. using a dry ice-isopropanol bath. The precipitate is filtered below 0° C. and dried. Yield of 2-decanolyl glycerol is 7.2 g (65%).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
[Compound]
Name
100L
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCCCCCCCCC([O:12][CH2:13][CH:14]([O:28][C:29]([CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])=[O:30])[CH2:15][O:16]C(CCCCCCCCC)=O)=O.P([O-])([O-])([O-])=O>C(O)CCC>[C:29]([O:28][CH:14]([CH2:13][OH:12])[CH2:15][OH:16])(=[O:30])[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Three
Name
100L
Quantity
9 g
Type
reactant
Smiles
Step Four
Name
Quantity
110 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37 °C
Stirring
Type
CUSTOM
Details
stirred at 37° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separation of phases
CUSTOM
Type
CUSTOM
Details
the organic solution is evaporated at reduced pressure and temperature (below 30° C.) to a volume of about 100 ml
ADDITION
Type
ADDITION
Details
This solution is diluted with hexane (500 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C.
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered below 0° C.
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(CCCCCCCCC)(=O)OC(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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